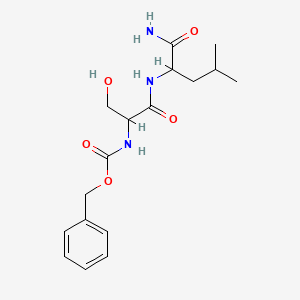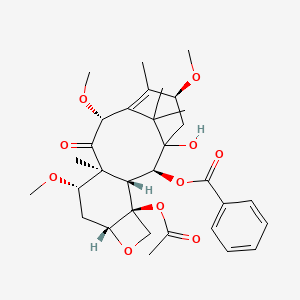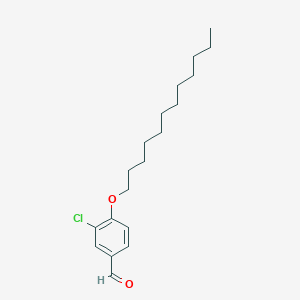
9H-Fluorene, 2-nitro-9-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 2-nitro-9-(phenylmethylene)- is an organic compound that belongs to the fluorene family It is characterized by the presence of a nitro group at the 2-position and a phenylmethylene group at the 9-position of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2-nitro-9-(phenylmethylene)- typically involves the nitration of fluorene followed by the introduction of the phenylmethylene group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the phenylmethylene group can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 9H-Fluorene, 2-nitro-9-(phenylmethylene)- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group. Reagents such as halogens and nitrating agents can be used for these reactions.
Addition: The phenylmethylene group can participate in addition reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Addition: Nucleophiles such as amines and alcohols.
Major Products
Reduction: Amino derivatives of 9H-Fluorene, 2-nitro-9-(phenylmethylene)-.
Substitution: Halogenated or nitrated derivatives.
Addition: Substituted phenylmethylene derivatives.
Scientific Research Applications
9H-Fluorene, 2-nitro-9-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2-nitro-9-(phenylmethylene)- is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the phenylmethylene group can interact with various molecular targets through π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Nitrofluorene: Similar in structure but lacks the phenylmethylene group.
9-Benzylidenefluorene: Similar in structure but lacks the nitro group.
2-Nitro-9H-fluorene: Another nitro-substituted fluorene derivative.
Uniqueness
9H-Fluorene, 2-nitro-9-(phenylmethylene)- is unique due to the presence of both the nitro and phenylmethylene groups, which confer distinct chemical and physical properties
Properties
CAS No. |
102159-98-8 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-benzylidene-2-nitrofluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-10-11-18-16-8-4-5-9-17(16)19(20(18)13-15)12-14-6-2-1-3-7-14/h1-13H |
InChI Key |
XRBNIPUYAMAOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)

![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)


![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)
